4,5-Difluoro-2-(trifluoromethyl)benzaldehyde
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Overview
Description
“4,5-Difluoro-2-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C8H3F5O . It has an average mass of 210.101 Da and a monoisotopic mass of 210.010406 Da .
Molecular Structure Analysis
The molecular structure of “4,5-Difluoro-2-(trifluoromethyl)benzaldehyde” consists of a benzene ring substituted with two fluorine atoms, a trifluoromethyl group, and an aldehyde group .Scientific Research Applications
1. Polymer Synthesis and Characterization
4,5-Difluoro-2-(trifluoromethyl)benzaldehyde is used in the synthesis and characterization of fluorescent polymers. For instance, Neilson et al. (2008) utilized a derivative of this compound in the formation of a novel phenylene vinylene-bistrifluorovinyl ether monomer, leading to the creation of polymers with high fluorescence and excellent thermal stability (Neilson, Budy, Ballato, & Smith, 2008).
2. Catalytic Asymmetric Synthesis
The compound is also involved in catalytic processes. Kuroki and Iseki (1999) demonstrated its use in catalyzing trifluoromethylation, contributing to the synthesis of optically active alcohol (Kuroki & Iseki, 1999).
3. Facilitation of Chemical Reactions
Zhang et al. (2017) described a copper-catalyzed process involving 4,5-Difluoro-2-(trifluoromethyl)benzaldehyde derivatives, allowing the synthesis of trifluoromethylated naphthoquinones under mild conditions (Zhang, Guo, Ye, Liu, & Zhu, 2017).
4. Advanced Materials Development
Li et al. (2016) used derivatives of this compound in developing fluorinated microporous polyaminals, demonstrating improved carbon dioxide adsorption capabilities (Li, Zhang, & Wang, 2016).
5. Enhancement in Organic Synthesis
Tamura et al. (1999) researched the enhancement of fluorinations in organic compounds using derivatives of 4,5-Difluoro-2-(trifluoromethyl)benzaldehyde, increasing the efficiency of certain chemical transformations (Tamura, Takagi, Quan, & Sekiya, 1999).
Safety And Hazards
properties
IUPAC Name |
4,5-difluoro-2-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWNIDFTOCBMFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)C(F)(F)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378950 |
Source
|
Record name | 4,5-difluoro-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-2-(trifluoromethyl)benzaldehyde | |
CAS RN |
134099-22-2 |
Source
|
Record name | 4,5-difluoro-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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